Fmoc-10-Adc-OH
Description
Historical Context and Evolution of Fmoc Strategy in Peptide Synthesis and Beyond
The journey to modern peptide synthesis began with the pioneering work of R. Bruce Merrifield in the early 1960s, who developed SPPS. This technique revolutionized the field by anchoring the initial amino acid to an insoluble resin support, allowing for the sequential addition of subsequent amino acids with simple washing steps to remove excess reagents and byproducts. The first dominant strategy in SPPS utilized the tert-butyloxycarbonyl (Boc) protecting group for the temporary protection of the α-amino group of the amino acids. The Boc group is acid-labile, meaning it is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). While effective, the repeated use of strong acid for deprotection could lead to the degradation of sensitive peptide sequences and the partial cleavage of side-chain protecting groups or the peptide from the resin.
In 1970, Louis A. Carpino and Grace Y. Han introduced the Fmoc protecting group as a milder alternative. altabioscience.com The Fmoc group is base-labile and can be cleaved under gentle conditions using a secondary amine, typically a solution of piperidine (B6355638) in an organic solvent. This key difference formed the basis of an "orthogonal" protection scheme, where the temporary Nα-Fmoc group could be removed without affecting the acid-labile protecting groups used for amino acid side chains or the final cleavage of the peptide from the resin.
By the late 1970s and early 1980s, researchers like Eric Atherton and Bob Sheppard had fully integrated Fmoc chemistry into SPPS, establishing it as the predominant method for peptide synthesis. springernature.com The advantages of the Fmoc strategy were numerous:
Mild Deprotection Conditions: Avoidance of strong acids minimized side reactions and preserved the integrity of complex peptides. altabioscience.com
Orthogonality: The base-lability of Fmoc is fully compatible with the acid-labile side-chain protecting groups and resin linkers, offering greater synthetic flexibility. altabioscience.com
UV Monitoring: The fluorenyl group of the Fmoc molecule has a strong UV absorbance, allowing for real-time spectrophotometric monitoring of the deprotection step to ensure reactions go to completion. altabioscience.com
Automation-Friendly: The reliability and mildness of the chemistry made it highly suitable for automated peptide synthesizers, which accelerated research and production significantly. altabioscience.com
The success of Fmoc chemistry in peptide synthesis has spurred its adoption in other areas of chemical biology, including the synthesis of peptidomimetics, peptide nucleic acids (PNAs), and various bioconjugates.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Weak Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Typically acid-labile (e.g., Benzyl-based) | Typically acid-labile (e.g., tert-Butyl-based) |
| Final Cleavage from Resin | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Key Advantage | Well-established for certain "difficult sequences" | Mild conditions, orthogonality, UV monitoring, automation |
Strategic Importance of Fmoc-Protected Long-Chain Amino Acid Derivatives in Modern Chemical Synthesis
While standard amino acids form the backbone of peptides, the incorporation of non-standard or modified amino acids is a powerful strategy for creating molecules with tailored functions. Fmoc-protected long-chain amino acid derivatives, such as Fmoc-10-Adc-OH (Fmoc-10-aminodecanoic acid), represent a particularly important class of these building blocks. These molecules are bifunctional, featuring the Fmoc-protected amine at one end and a reactive group (in this case, a carboxylic acid) at the other, separated by a long aliphatic chain.
The strategic importance of these derivatives lies in their ability to function as linkers or spacers in the construction of complex molecular architectures. The long hydrocarbon chain imparts several useful properties:
Spatial Separation: The chain acts as a flexible spacer, physically separating a peptide or small molecule from a carrier molecule, a solid support, or another functional moiety. This separation can be crucial for maintaining the biological activity of a conjugated molecule by minimizing steric hindrance.
Hydrophobicity Modulation: The aliphatic nature of the chain increases the hydrophobicity of the molecule. This property can be exploited to influence self-assembly processes, enhance interactions with lipid membranes, or improve the formulation of drug delivery systems. chemrxiv.org For instance, fatty acid-amino acid conjugates are known to self-assemble into various nanostructures. chemrxiv.org
Surface Modification: These linkers can be used to tether bioactive molecules to surfaces, creating functionalized biomaterials for applications in tissue engineering, biosensors, or diagnostic arrays.
Scope and Academic Significance of Research on this compound and Related Scaffolds
This compound is a specialized chemical reagent used primarily as a linker in SPPS and bioconjugation. Its academic significance is not derived from its use as a standalone therapeutic or bioactive agent, but rather from its utility as a structural component to build more complex and functionally diverse molecules.
The core utility of this compound is in its application as a flexible, hydrophobic linker. In solid-phase synthesis, it can be coupled to a resin or a growing peptide chain via its carboxylic acid. After the removal of the Fmoc group, the newly exposed amine serves as an attachment point for another peptide sequence, a reporter molecule (like a fluorescent dye), or another chemical entity. This allows for the precise introduction of a ten-carbon aliphatic spacer within a synthetic construct.
While specific high-profile studies centered exclusively on this compound are not prevalent, its value is understood through the extensive research on linker chemistry in several fields:
Bioconjugation: The process of linking biomolecules to other molecules requires stable and well-defined linkers. The related compound, Fmoc-Adc(10)-ol, which features a terminal hydroxyl group, is noted for its use in bioconjugation, where the hydroxyl group provides a site for further chemical modification. smolecule.com
Peptide Modification: Long-chain amino acids are incorporated into peptides to create synthetic lipoproteins or to anchor peptides to cell membranes. The decanoic acid chain provides a lipid-like tail that can facilitate membrane insertion or promote self-assembly into micelles or other aggregates.
Combinatorial Chemistry: In the creation of "one-bead one-compound" (OBOC) libraries, linkers are essential for attaching synthesized molecules to the solid support. ucdavis.edu The properties of the linker can influence the screening and identification process. The use of bifunctional linkers allows for the attachment of both the library compound and an encoding tag or a reporter group to the same bead.
The academic significance of scaffolds like this compound is therefore foundational—it is a tool that enables chemists to probe biological systems, design novel materials, and construct sophisticated therapeutic candidates with precise control over their molecular architecture. Its simple, well-defined structure provides a reliable building block for introducing a specific length and type of chemical spacer into a target molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c27-24(28)16-6-4-2-1-3-5-11-17-26-25(29)30-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23H,1-6,11,16-18H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQUPGNWTJGCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630210 | |
| Record name | 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143688-82-8 | |
| Record name | 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc 10 Adc Oh and Analogous Nα Protected ω Amino Acids
Solid-Phase Synthesis Protocols for Fmoc-10-Adc-OH
Solid-phase peptide synthesis (SPPS) is a cornerstone in the preparation of peptide-based molecules and can be adapted for the attachment and modification of single amino acids like this compound to a solid support. peptide.com This method simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing. researchgate.net
Selection and Functionalization of Polymeric Supports and Resins
The success of solid-phase synthesis is critically dependent on the choice of the polymeric support. For the synthesis of a C-terminal acid like this compound, Wang resin and 2-chlorotrityl chloride (2-CTC) resin are among the most popular and reliable choices. nih.govuci.edu
Wang Resin: This resin is widely used for synthesizing peptide acids. nih.gov The first amino acid is attached to the resin via an ester linkage. peptideweb.com However, the loading process can be challenging and may require extended reaction times. biotage.com
2-Chlorotrityl Chloride (2-CTC) Resin: This resin offers the advantage of producing peptides with minimal contamination from diastereomeric byproducts that can sometimes form during the initial attachment of the amino acid. nih.gov It can also be used as a temporary protecting group for the carboxylic acid during the synthesis of N-methylated amino acids. nih.govmdpi.com
The functionalization or "loading" of the first amino acid onto the resin is a critical step. For Wang resin, a common method involves the use of a coupling agent like N,N'-diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) and a catalyst like 4-(dimethylamino)pyridine (DMAP). peptideweb.com For 2-CTC resin, the amino acid can be attached by reacting it in the presence of a base like N,N-diisopropylethylamine (DIPEA). uci.edu The loading efficiency can be quantified spectrophotometrically by measuring the amount of Fmoc group released after treatment with piperidine (B6355638). biotage.com
| Resin Type | Typical Application | Advantages | Considerations |
|---|---|---|---|
| Wang Resin | Synthesis of C-terminal peptide acids | Widely used and well-established protocols available. nih.gov | Loading can be challenging and may require optimization. biotage.com |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Synthesis of peptide acids and protected peptide fragments | Minimizes side reactions during loading and allows for mild cleavage conditions. nih.gov | More expensive than Wang resin. |
Optimization of Coupling Reactions in this compound Synthesis
The formation of the amide bond is the central reaction in peptide synthesis. ajpamc.com The carboxyl group of the incoming Fmoc-protected amino acid must be activated to facilitate its reaction with the free amino group on the resin-bound chain. A variety of coupling reagents are available, often categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. ajpamc.combachem.com
For the coupling of this compound, which can be considered a sterically unhindered amino acid, standard coupling reagents are generally effective.
Carbodiimides: Reagents like DIC are often used in combination with additives like HOBt to minimize racemization. peptide.com
Phosphonium and Aminium/Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and lead to rapid coupling with minimal side reactions. bachem.comnih.gov These reagents typically require the presence of a non-nucleophilic base like DIPEA. ajpamc.com
Optimization of coupling reactions may involve strategies such as "double coupling," where the coupling reaction is repeated to ensure complete reaction, especially for difficult sequences. peptideweb.com The choice of solvent can also play a role, with N,N-dimethylformamide (DMF) being the most common. uci.edu
| Coupling Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DIC, DCC | Cost-effective; often used with additives like HOBt to suppress racemization. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP | Highly efficient, with byproducts that are generally less hazardous than those from BOP. peptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Very efficient with minimal racemization; HATU is often preferred for rapid protocols. peptide.com |
Deprotection Strategies and Reagent Selection in Fmoc-Based Chemistry for this compound
The Fmoc protecting group is removed by treatment with a mild base, typically a solution of piperidine in DMF. researchgate.net The reaction proceeds via a β-elimination mechanism. nih.gov The standard protocol involves treating the resin with a 20% piperidine in DMF solution for a short period. thermofisher.com
While piperidine is highly effective, alternatives have been explored. acs.org The efficiency of deprotection can be influenced by the choice of base, its concentration, and the reaction time. For instance, studies have compared the deprotection kinetics of piperidine with other cyclic secondary amines like 4-methylpiperidine (B120128) (4MP) and piperazine (B1678402) (PZ). acs.orgnih.gov For some amino acids, deprotection can be efficient even at lower concentrations of piperidine or with shorter reaction times. nih.gov For sensitive sequences, milder conditions might be necessary to avoid side reactions. researchgate.net
Following the final deprotection step and any further modifications on the solid support, the synthesized molecule is cleaved from the resin. For resins like Wang and 2-CTC, cleavage is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). nih.govnih.gov Scavengers are often added to the cleavage cocktail to trap reactive cationic species that are generated during the process. nih.gov
| Deprotection Reagent | Typical Concentration | Key Characteristics |
|---|---|---|
| Piperidine | 20% in DMF | The standard and most widely used reagent for Fmoc removal. thermofisher.com |
| 4-Methylpiperidine (4MP) | 20% in DMF | Shown to have similar deprotection kinetics to piperidine. acs.org |
| Piperazine (PZ) | 10% in DMF/ethanol | An alternative to piperidine, though may be less efficient at shorter reaction times for some amino acids. acs.org |
Solution-Phase Synthetic Routes for this compound Building Blocks
While solid-phase synthesis is dominant for peptide construction, solution-phase methods are valuable for the preparation of building blocks like this compound, especially on a larger scale. rsc.org The synthesis of this compound in solution would typically involve the reaction of 10-aminodecanoic acid with an Fmoc-donating reagent.
Common reagents for introducing the Fmoc group include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). sigmaaldrich.com The reaction is generally carried out in a suitable solvent system, often a mixture of an organic solvent and an aqueous basic solution, to facilitate the reaction and neutralize the acid byproduct. acs.org A general procedure would involve dissolving the 10-aminodecanoic acid in an aqueous base and then adding the Fmoc-reagent dissolved in an organic solvent. After the reaction is complete, the this compound product is isolated by extraction and purification, often through crystallization.
Advancements in Stereoselective Synthesis of this compound Derivatives
While 10-aminodecanoic acid is achiral, the principles of stereoselective synthesis are crucial for preparing chiral derivatives of ω-amino acids. Asymmetric synthesis of chiral amino acids can be achieved through various methods, including enzymatic resolutions and the use of chiral auxiliaries. chemicalbook.com
For example, chiral Ni(II) complexes of Schiff bases have been employed for the asymmetric synthesis of various α-amino acids. nih.govresearchgate.net This methodology could potentially be adapted for the synthesis of chiral long-chain ω-amino acids. The synthesis of chiral peptide nucleic acid (PNA) monomers, which also involves N-Fmoc protection, has been achieved through reductive amination of N-Fmoc-protected amino aldehydes. acs.org Such strategies could be explored for the synthesis of chiral derivatives of this compound.
Scale-Up Considerations and Process Optimization in this compound Production for Research Applications
Scaling up the synthesis of this compound, whether in solution or on a solid phase, requires careful optimization of reaction conditions to maintain yield and purity. biotage.comaltabioscience.com For solid-phase synthesis, moving to a larger scale may necessitate adjustments in reaction times, reagent equivalents, and washing procedures. uci.edu The choice of high-quality starting materials, including the resin and Fmoc-amino acids, is crucial for a successful and reproducible synthesis. altabioscience.com
In solution-phase synthesis, scalability often depends on the ease of product isolation and purification. Crystallization is a preferred method for purification on a large scale as it can be more cost-effective than chromatography.
Process optimization also involves minimizing side reactions. For example, in solid-phase synthesis, incomplete coupling or deprotection can lead to deletion sequences, which can be difficult to separate from the desired product. peptideweb.com Monitoring the completeness of each reaction step is therefore important, especially during scale-up.
Fmoc 10 Adc Oh in Peptide and Biopolymer Engineering
Incorporation of Fmoc-10-Adc-OH into Synthetic Peptides via SPPS
Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides. peptide.com The Fmoc/tBu strategy is a widely adopted approach that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. altabioscience.comspringernature.com The incorporation of this compound follows the general principles of Fmoc-SPPS, which involves a cycle of deprotection and coupling steps. uci.edu
The standard procedure for incorporating this compound involves:
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comnih.gov This exposes a free primary amine on the growing peptide chain. The release of the fluorene (B118485) group can be monitored by UV spectroscopy to ensure the reaction goes to completion. iris-biotech.de
Activation and Coupling: The carboxylic acid of this compound is activated to facilitate the formation of a peptide bond with the newly exposed amine. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU, HATU, or TBTU, often in the presence of a base like N,N-diisopropylethylamine (DIPEA). chempep.com
Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next synthesis cycle.
Table 1: Comparison of Standard Coupling Reagents Used in Fmoc-SPPS
| Coupling Reagent | Description | Advantages | Disadvantages |
| HBTU/DIPEA | Aminium salt-based reagent. | Fast coupling kinetics, widely used. | Can cause racemization of certain amino acids, especially with extended pre-activation. chempep.comnih.gov |
| HATU/DIPEA | Uronium salt-based reagent, more potent than HBTU. | Highly efficient for sterically hindered couplings. | More expensive than HBTU. |
| DIC/Oxyma | Carbodiimide-based reagent with an additive to suppress side reactions. | Cost-effective, low risk of racemization. | Slower reaction times compared to uronium salts. |
The integration of long-chain amino acids like 10-aminodecanoic acid into a peptide sequence requires careful design considerations to achieve the desired properties and to ensure successful synthesis and purification. The primary influence of such residues is a significant increase in hydrophobicity. sigmaaldrich.com
Key design principles include:
Solubility: Peptides with a high content of hydrophobic residues (>50%) often have limited solubility in aqueous solutions. sigmaaldrich.combiocat.com To counteract this, it is advisable to balance the sequence with charged or polar amino acids. A general guideline is to include at least one charged residue (e.g., Lys, Arg, Asp, Glu) for every five amino acids to improve solubility at physiological pH. biocat.comthermofisher.com
Aggregation: Long stretches of non-polar residues can promote the formation of β-sheet structures and lead to peptide aggregation. biocat.com This not only complicates synthesis but can also make purification by HPLC challenging. The strategic placement of proline, which disrupts secondary structures, can help to mitigate this issue. altabioscience.com
Amphiphilicity: The placement of this compound can be used to create amphiphilic peptides, which have distinct hydrophobic and hydrophilic regions. Such designs are fundamental for creating self-assembling systems, where the hydrophobic long chains can drive the formation of micelles, nanofibers, or hydrogels. nih.gov
Sequence Length: The purity of crude peptides generally decreases as the sequence length increases. sigmaaldrich.comthermofisher.com For sequences containing aggregation-prone residues like 10-Adc, this effect is often magnified. Therefore, shorter sequences or segment condensation strategies may be preferred for producing longer constructs. altabioscience.com
The introduction of a long, flexible aliphatic chain like that of 10-aminodecanoic acid can have a profound impact on the conformational landscape and stability of a peptide. The flexible nature of the polymethylene chain introduces a high degree of conformational freedom, which can disrupt ordered secondary structures like α-helices and β-sheets if placed within such a sequence. rsc.org
Conversely, the strong hydrophobic character of the decanoic acid side chain can promote intramolecular collapse in aqueous environments, leading to more compact, globular-like structures to minimize the exposure of the hydrophobic chain to water. In amphiphilic sequences, this hydrophobicity is a primary driver for intermolecular self-assembly into higher-order structures. nih.gov
Utilization of this compound as a Building Block for Non-Peptidic Oligomers
Beyond its use in peptides, this compound can serve as a monomer for the synthesis of non-peptidic oligomers, such as polyamide or polyester (B1180765) structures. Using methodologies analogous to SPPS, these oligomers can be constructed in a stepwise manner on a solid support. uni-muenchen.de This approach allows for precise control over the oligomer length and the incorporation of other functional monomers.
The synthesis of such oligomers, often termed "foldamers" or sequence-defined polymers, can be challenging due to the increased structural ordering on the resin, which may impede reaction efficiency. uni-muenchen.de However, the resulting structures, featuring repeating long aliphatic chains, can exhibit unique properties, such as high flexibility and hydrophobicity, making them suitable for applications in materials science and nanotechnology. For instance, such oligomers could be designed to act as molecular spacers or flexible linkers in more complex molecular architectures.
Methodologies for Post-Synthetic Modification of this compound Containing Biomolecules
The "OH" designation in this compound refers to the terminal carboxylic acid group. However, if a derivative like Fmoc-10-amino-1-decanol were used, the terminal hydroxyl group would offer a valuable site for post-synthetic modification. Post-synthetic modification allows for the introduction of functional groups that may not be compatible with the conditions of SPPS. ntu.ac.uk
Common strategies for modifying a terminal hydroxyl group in a peptide or biopolymer include:
Esterification: Reaction with an activated carboxylic acid to attach various molecules, including fluorophores, drugs, or targeting ligands.
Etherification: Formation of an ether linkage, which is generally more stable to hydrolysis than an ester bond.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The resulting aldehyde is a versatile functional group that can be used for bioconjugation reactions, such as forming oximes or hydrazones. rsc.org
Phosphorylation: The addition of a phosphate (B84403) group via reaction with a suitable phosphoramidite, a modification crucial in many biological signaling pathways. khanacademy.org
These modifications allow for the "tag-and-modify" approach, where a biomolecule containing the long-chain amino alcohol is first synthesized and then selectively functionalized to create a diverse range of bioconjugates. rsc.org
Role of this compound in Constructing Peptide-Based Biomaterials
The unique properties of this compound make it a valuable component in the construction of peptide-based biomaterials, particularly hydrogels. nih.gov Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water, mimicking the extracellular matrix. nih.gov
The self-assembly of peptides containing this compound is driven by a combination of non-covalent interactions:
π-π Stacking: The aromatic Fmoc groups at the N-terminus of the peptides can stack on top of each other, initiating the self-assembly process. nih.govmanchester.ac.uk
Hydrogen Bonding: The peptide backbones can form extensive hydrogen bond networks, often leading to the formation of β-sheet-like structures that stabilize the resulting nanofibers. manchester.ac.uk
Hydrophobic Interactions: The long aliphatic chains of the 10-Adc residues provide a strong hydrophobic driving force for aggregation in an aqueous environment, contributing significantly to the stability and mechanical properties of the hydrogel. nih.gov
By tuning the peptide sequence, the properties of the resulting hydrogel, such as its stiffness, porosity, and bioactivity, can be precisely controlled. nih.gov For example, incorporating cell-adhesive motifs like RGD (arginyl-glycyl-aspartic acid) alongside this compound can create hydrogels that support cell adhesion and growth, making them promising scaffolds for tissue engineering and 3D cell culture. nih.govnih.gov The resulting hydrogels can also be used for the controlled release of therapeutic agents. researchgate.net
Advanced Bioconjugation and Functionalization Strategies Employing Fmoc 10 Adc Oh Derived Scaffolds
Chemoselective Functionalization of Fmoc-10-Adc-OH for Bioconjugation
The inherent structure of this compound offers multiple sites for chemoselective functionalization, enabling its precise integration into biomolecular constructs. The Fmoc group, a standard protecting group in peptide synthesis, can be selectively removed under mild basic conditions, typically using piperidine (B6355638), to reveal a free amine. This amine can then be coupled to activated carboxylic acids, isothiocyanates, or other electrophilic species, allowing for the stepwise assembly of peptides or the attachment of specific functional moieties chempep.comrsc.org. Conversely, the terminal carboxylic acid (-OH) group can be activated for conjugation with amines, forming amide bonds, or can be esterified or converted into other functional groups suitable for further reactions. This dual reactivity allows this compound to act as a linker or a scaffold, connecting different molecular entities with high specificity and minimal side reactions, crucial for complex bioconjugation strategies nih.govscbt.com.
Application of Bioorthogonal Chemistry with this compound Derivatives
This compound derivatives are well-suited for bioorthogonal chemistry, a field that utilizes chemical reactions that can occur within living systems without interfering with native biochemical processes nih.gov. The Fmoc group itself is stable under many physiological conditions, and the decanoic acid chain provides a flexible linker. When incorporated into larger molecules, derivatives of this compound can be functionalized with bioorthogonal handles, such as azides or alkynes, which are key components in highly efficient conjugation reactions medchemexpress.comtargetmol.com.
Click Chemistry Methodologies (e.g., CuAAC, SPAAC) for this compound Conjugation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers powerful methods for conjugating this compound derivatives to biomolecules mdpi.comresearchgate.netacs.org. If an azide (B81097) or alkyne group is introduced onto the this compound scaffold, it can readily react with a complementary functional group on a biomolecule (e.g., a protein, peptide, or nucleic acid).
CuAAC: This reaction typically involves an azide and a terminal alkyne in the presence of a copper(I) catalyst and a reducing agent like sodium ascorbate (B8700270) mdpi.comnih.gov. It is known for its high efficiency, speed, and regioselectivity, forming a stable 1,2,3-triazole linkage. While effective, the copper catalyst can sometimes exhibit toxicity in biological systems, necessitating careful control of reaction conditions or the use of chelating ligands researchgate.netacs.org.
SPAAC: This copper-free variant utilizes strained alkynes, such as dibenzocyclooctyne (DBCO) or trans-cyclooctyne (TCO), which react rapidly with azides without the need for a catalyst biochempeg.com. SPAAC is highly biocompatible and suitable for in vivo applications due to the absence of cytotoxic metal catalysts. The reaction proceeds efficiently even at low concentrations, making it ideal for labeling complex biological systems researchgate.netbiochempeg.com.
Fmoc-protected amino acids bearing azide functionalities, like Fmoc-Lys(N₃)-OH, are examples of building blocks that can be readily incorporated into peptides via Fmoc-SPPS and subsequently utilized in click chemistry reactions chempep.comiris-biotech.de. While this compound itself does not inherently possess an azide or alkyne, its structure allows for straightforward functionalization to introduce these handles, thereby enabling its participation in click chemistry conjugation.
Staudinger Ligation and Other Phosphine-Based Reactions for this compound Systems
The Staudinger ligation is another prominent bioorthogonal reaction that can be employed with this compound derivatives acs.orgnih.govysu.amkiesslinglab.comsigmaaldrich.com. This reaction involves the chemoselective coupling of an organic azide with a phosphine (B1218219) reagent to form a stable amide bond. The classical Staudinger reaction reduces an azide to an amine, producing a phosphine oxide byproduct. However, the Staudinger ligation, as developed by Bertozzi, incorporates an electrophilic trap (often an ester group) into the phosphine reagent. This trap reacts with the intermediate iminophosphorane, leading to the formation of an amide linkage between the azide-containing molecule and the phosphine-containing molecule acs.orgnih.govsigmaaldrich.com.
This compound derivatives can be functionalized with either an azide or a phosphine moiety. For instance, an azide could be appended to the decanoic acid chain, allowing it to react with a phosphine-modified biomolecule. Alternatively, a phosphine could be attached to the this compound scaffold, enabling it to react with an azide-functionalized biomolecule. The Staudinger ligation is known for its mild reaction conditions, high chemoselectivity, and compatibility with aqueous environments, making it suitable for labeling biomolecules in complex biological matrices nih.govysu.amsigmaaldrich.com.
Site-Specific Labeling and Immobilization of Biomolecules Using this compound Scaffolds
This compound serves as an excellent scaffold for site-specific labeling and immobilization of biomolecules. By incorporating this compound into a peptide sequence or attaching it to a biomolecule, researchers can introduce specific functional handles that allow for precise targeting and conjugation.
Site-Specific Labeling: When this compound is incorporated into a peptide synthesized via Fmoc-SPPS, it can be further modified at either its amine (after Fmoc deprotection) or carboxylic acid terminus. If an azide or alkyne is introduced onto the scaffold, it can then be used for site-specific labeling with fluorescent probes, affinity tags, or other reporter molecules using click chemistry or Staudinger ligation chempep.comresearchgate.netiris-biotech.de. This allows for the precise localization and study of biomolecules within complex biological systems.
Immobilization of Biomolecules: The functional groups on this compound can also be utilized for immobilizing biomolecules onto surfaces, such as in biosensors or solid-phase assays. For example, the carboxylic acid group can be coupled to amine-functionalized surfaces, or the amine (after Fmoc deprotection) can be attached to activated surfaces. Alternatively, bioorthogonal handles introduced onto the this compound scaffold can be used for surface immobilization via click chemistry or Staudinger ligation, ensuring that the biomolecule maintains its activity and orientation researchgate.net.
Development of Novel Linker Architectures Based on this compound
The this compound structure provides a versatile platform for designing novel linker architectures, particularly in the context of antibody-drug conjugates (ADCs) and other bioconjugation applications nih.govdcchemicals.commedchemexpress.commdpi.comaxispharm.com. The decanoic acid chain offers a flexible spacer, while the Fmoc-protected amine and terminal carboxylic acid allow for controlled elongation and conjugation.
Linkers derived from this compound can be designed to incorporate cleavable or non-cleavable elements, specific targeting moieties, or solubility-enhancing groups. For instance, the Fmoc-protected amine can be extended with peptide sequences known to be cleaved by tumor-specific enzymes (e.g., cathepsins), such as Val-Cit nih.govaxispharm.comsigmaaldrich.comrsc.org. The carboxylic acid end can then be coupled to a cytotoxic payload or a drug-delivery system. Alternatively, bioorthogonal handles can be integrated to facilitate conjugation via click chemistry or Staudinger ligation chempep.commedchemexpress.comresearchgate.net.
The development of ADCs often involves optimizing linker properties, including length, stability, and release mechanisms, to ensure efficient payload delivery and minimize systemic toxicity mdpi.combiochempeg.com. This compound, with its modular nature, allows for the systematic exploration of these parameters. For example, the decanoic acid chain can be extended with polyethylene (B3416737) glycol (PEG) units to improve hydrophilicity and reduce aggregation, or it can be modified to incorporate branched structures for increased drug-to-antibody ratios (DAR) nih.govmdpi.com. The ability to precisely control the functionalization of both ends of the this compound scaffold makes it a valuable component in the design of next-generation bioconjugates.
Compound List:
this compound
Fmoc-Lys(N₃)-OH
Fmoc-D-Aha-OH
Fmoc-Pra-OH
Fmoc-Val-Cit-OH
Fmoc-Cit-PAB-OH
Fmoc-Val-Cit-PAB-PNP
Mc-Val-Cit-PABC-PNP
Fmoc-D-Dbu(N3)-OH
Fmoc-Abu(3-N3)-OH
Fomc-Gly-Gly-Phe-Gly-OH
Fmoc-Val-Ala-OH
Azido-PEG4-Val-Cit-PAB-OH
Boc-Val-Cit-OH
Fmoc-D-Val-Cit-PAB
Mal-PEG1-Val-Cit-PABC
Fmoc-Gly-OH
Fmoc-Lys-OH
Fmoc-Arg(Pbf)-OH
Fmoc-Gly-Gly-Gly-OH
Fmoc-Val-Cit-PAB-OH
Fmoc-D-Arg(Mtr)-OH
H-Arg-OH
H-Arg(Tos)-OH
Role of Fmoc 10 Adc Oh in Targeted Delivery Systems and Biopharmaceutical Conjugates
Fmoc-10-Adc-OH as a Component in Antibody-Drug Conjugate (ADC) Linkers
In the realm of ADCs, linkers are critical for connecting the cytotoxic payload to the targeting antibody, ensuring stability in circulation and efficient drug release at the tumor site. This compound, with its amino acid chain, offers unique advantages for linker design.
This compound can be integral to linkers designed for controlled payload release. The amino acid sequence within the linker can be engineered to be cleavable by specific enzymes or conditions prevalent in the tumor microenvironment, such as low pH or high enzyme activity. For instance, peptide sequences can be designed to be substrates for lysosomal proteases or esterases, which are often upregulated in cancer cells. The Fmoc protecting group facilitates the synthesis of these specific peptide sequences, enabling the creation of linkers that are stable in systemic circulation but readily cleaved upon internalization into target cells, thereby releasing the active drug payload. This controlled release mechanism is crucial for maximizing the drug's efficacy at the target site while minimizing systemic exposure.
The conjugation of antibodies with this compound-based linkers and drug payloads involves sophisticated chemical strategies. The Fmoc group is typically removed at a specific stage in the synthesis to expose an amine for further coupling. Common conjugation chemistries include the formation of amide bonds, thioether linkages, or maleimide-based conjugations, depending on the available reactive groups on the antibody, linker, and drug. For example, the terminal hydroxyl group of this compound can be activated or functionalized to react with an amine on the antibody or drug, or vice versa. The Fmoc protecting group is strategically removed using mild basic conditions (e.g., piperidine) to allow for subsequent reactions, such as coupling to the antibody's lysine (B10760008) residues or to a cysteine residue introduced via genetic engineering. This precise control over conjugation chemistry is vital for creating homogeneous ADCs with defined drug-to-antibody ratios (DARs).
Integration of this compound into Peptide-Drug Conjugates (PDCs)
This compound is also a valuable component in the development of Peptide-Drug Conjugates (PDCs). PDCs leverage the inherent targeting capabilities of peptides, which can bind to specific receptors overexpressed on cancer cells. By conjugating a cytotoxic drug to such a peptide via a linker derived from this compound, researchers aim to create highly targeted therapies. The amino acid chain of this compound can be designed to influence the pharmacokinetic profile of the PDC, improving its stability and tumor penetration. The Fmoc protecting group aids in the synthesis of the peptide-drug linker, allowing for precise control over the conjugation process and the final structure of the PDC.
Engineering of this compound Containing Systems for Nanomedicine Applications
The versatility of this compound extends to nanomedicine applications. It can be incorporated into the design of drug-loaded nanoparticles, liposomes, or other nanocarriers. The amino acid chain can serve as a hydrophilic or hydrophobic segment, influencing the self-assembly properties of nanomaterials. Furthermore, the terminal hydroxyl group can be utilized for surface functionalization, allowing for the attachment of targeting ligands, imaging agents, or stealth polymers (like PEG). The Fmoc protecting group ensures that the amino acid linker can be synthesized and functionalized before being integrated into the nanocarrier system, providing a robust method for creating well-defined nanomedicines with enhanced drug loading, stability, and targeted delivery capabilities.
Research on Targeted Drug Delivery Systems Utilizing this compound Functionalization
Ongoing research explores various targeted drug delivery systems that utilize this compound functionalization. This includes developing novel linker chemistries for ADCs and PDCs with improved release profiles, as well as engineering sophisticated nanocarriers for combination therapies or delivery of nucleic acids. The ability to precisely control the length and composition of the amino acid chain, coupled with the reliable Fmoc protection strategy, allows for the fine-tuning of drug release kinetics and targeting efficiency. Studies are focused on optimizing the conjugation process to achieve high yields of homogeneous conjugates and evaluating their in vivo performance in preclinical models. The functionalization of these systems with this compound-derived linkers aims to enhance drug accumulation at the disease site, thereby improving therapeutic outcomes and reducing systemic side effects.
Compound List:
this compound
Mechanistic Studies and Side Reaction Mitigation in Fmoc Based Chemistry Relevant to Fmoc 10 Adc Oh
Investigations into Fmoc Deprotection Kinetics and Efficiency with Varied Reagents
The removal of the Fmoc group is a critical step in SPPS, and its efficiency can significantly impact the quality and yield of the target peptide. nih.gov The process occurs via a base-catalyzed β-elimination mechanism. chempep.com A base abstracts the acidic proton at the C9 position of the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide. chempep.comtotal-synthesis.com The highly reactive DBF intermediate is typically trapped by a nucleophilic scavenger, often the deprotecting base itself, to prevent side reactions. nih.govchempep.com
The most common reagent for Fmoc deprotection is a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). americanpeptidesociety.orgiris-biotech.de However, concerns over its toxicity and potential to cause side reactions have prompted investigations into alternative reagents. nih.govrsc.org The choice of deprotection reagent is influenced by factors such as basicity (pKa), concentration, polarity, and reaction time. nih.gov
Comparative Studies: Research has compared the performance of various bases for Fmoc removal. Studies have shown that 4-methylpiperidine (B120128) (4MP) and piperazine (B1678402) (PZ) are effective alternatives to piperidine. nih.gov Kinetic studies on model amino acids like Fmoc-L-Leucine-OH showed that deprotection was efficient with piperidine, 4MP, and PZ, even at short reaction times. nih.gov However, for more sterically hindered or complex residues like Fmoc-L-Arginine(Pbf)-OH, longer deprotection times (a minimum of 10 minutes) were necessary to achieve high efficiency, with all three reagents performing similarly at that time point. nih.gov
Another powerful, non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to remove the Fmoc group much faster than piperidine. iris-biotech.depeptide.com Due to its non-nucleophilic nature, DBU does not trap the DBF byproduct, necessitating the addition of a scavenger like piperidine to prevent side reactions. chempep.compeptide.com Combinations such as 5% piperazine with 2% DBU have been reported to achieve complete Fmoc removal in under a minute, rivaling the speed of 20% piperidine. lookchem.com 3-(diethylamino)propylamine (B94944) (DEAPA) has also been identified as a viable and greener alternative. rsc.orgrsc.org
Below is a data table summarizing the properties and performance of common Fmoc deprotection reagents.
| Reagent | Typical Concentration | Key Characteristics | Relative Deprotection Rate | Notes |
|---|---|---|---|---|
| Piperidine (PP) | 20% in DMF | Standard, effective, nucleophilic scavenger. americanpeptidesociety.orgnih.gov | Standard | Can promote aspartimide formation. nih.govpeptide.com |
| 4-Methylpiperidine (4MP) | 20% in DMF | Similar efficiency to piperidine, less regulated. nih.goviris-biotech.de | Similar to Piperidine | A good direct replacement for piperidine. nih.gov |
| Piperazine (PZ) | 10% w/v in DMF/Ethanol | Effective, can reduce aspartimide formation. nih.govnih.gov | Slightly slower at short times | Lower solubility compared to piperidine. nih.gov |
| DBU | 2% in DMF | Very fast, non-nucleophilic base. peptide.com | Very Fast | Requires a nucleophilic scavenger (e.g., piperidine) to be added. chempep.compeptide.com Catalyzes aspartimide formation. peptide.com |
| DEAPA | 30% v/v in NOP | "Greener" alternative, minimizes diastereoisomer formation. rsc.orgrsc.org | Comparable to Piperidine | Used in alternative, more sustainable solvent systems. rsc.org |
Analysis of Epimerization During Coupling Reactions Involving Fmoc-10-Adc-OH
Epimerization, the change in configuration at a single stereocenter, is a significant side reaction in peptide synthesis that can compromise the biological activity and purity of the final product. nih.gov For α-amino acids, this is often referred to as racemization, leading to the formation of D-amino acid impurities in a peptide composed of L-amino acids. bachem.com While this compound is not chiral at the α-carbon, understanding the mechanisms of epimerization is crucial when it is coupled to a chiral peptide chain or when a chiral Fmoc-amino acid is coupled to a resin-bound chain terminating in 10-Adc.
Epimerization can occur via two primary mechanisms during the carboxyl group activation step of the coupling reaction. nih.govbachem.com
Oxazolinone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolinone intermediate. This intermediate has an acidic proton at the α-carbon, which can be easily abstracted by a base, leading to a loss of stereochemical integrity. bachem.com
Direct α-Proton Abstraction: A base present in the reaction mixture can directly abstract the α-proton from the activated amino acid, forming an enolate intermediate that can be protonated from either face, resulting in racemization. nih.govbachem.com
The extent of epimerization is highly dependent on several factors:
Amino Acid Identity: Certain amino acids like histidine and cysteine are particularly prone to racemization. peptide.comnih.gov
Coupling Reagents: The choice of activating agent plays a critical role. While phosphonium (B103445) salts (like PyBOP) and aminium/uronium salts (like HATU and HBTU) are highly efficient, they can increase the risk of racemization, especially in the presence of strong bases. nih.govpeptide.com Carbodiimides like N,N'-diisopropylcarbodiimide (DIC), when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), generally result in lower levels of racemization. bachem.compeptide.com
Base: The presence and strength of the base used for neutralization, such as N,N-diisopropylethylamine (DIPEA), significantly influences the rate of epimerization. bachem.com Using a weaker or more sterically hindered base, like collidine, can minimize racemization. nih.govbachem.com
Temperature and Pre-activation Time: Higher temperatures and longer pre-activation times of the amino acid before addition to the resin can increase the extent of epimerization. nih.govnih.gov Lowering the coupling temperature has been shown to limit racemization for sensitive residues. nih.gov
For constructs involving this compound, epimerization is a concern for the chiral amino acid being coupled to the free amine of the 10-Adc residue. To minimize this risk, the use of low-racemization coupling conditions, such as DIC/OxymaPure or DIC/HOAt, without excess base and with minimal pre-activation time, is recommended. researchgate.net
Strategies for Minimizing Side Reactions in the Synthesis of this compound Containing Constructs
Beyond epimerization, several other side reactions can occur during the synthesis of peptides using Fmoc chemistry. The successful synthesis of constructs containing this compound requires strategies to mitigate these issues.
Diketopiperazine (DKP) Formation: This side reaction is particularly prevalent at the dipeptide stage. After the deprotection of the second amino acid, the newly freed N-terminal amine can intramolecularly attack the C-terminal ester bond linking the first residue to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. peptide.comiris-biotech.de This is especially common when proline is one of the first two residues. peptide.com
Mitigation: To avoid this, one can use sterically hindered resins like 2-chlorotrityl chloride resin, which impedes the cyclization reaction. peptide.com Another strategy is to couple the third amino acid immediately after deprotecting the second, or to introduce the first two residues as a pre-formed dipeptide unit. peptide.com
Aspartimide Formation: This is a major side reaction in sequences containing aspartic acid (Asp), particularly in Asp-Gly or Asp-Ser sequences. peptide.com The side-chain carboxyl group can form a cyclic succinimide (B58015) intermediate under basic deprotection conditions (e.g., with piperidine). peptide.comiris-biotech.de This aspartimide can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, both of which may be racemized. peptide.com
Mitigation: While not directly related to this compound itself, this is a critical consideration for any peptide containing Asp. Strategies to suppress this include adding HOBt to the piperidine deprotection solution, using DBU for deprotection with caution, or employing alternative bases like piperazine which has been shown to reduce aspartimide formation. peptide.comnih.govresearchgate.net Using sterically bulky side-chain protecting groups for Asp or backbone protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can also prevent this side reaction. peptide.comresearchgate.net
Incomplete Fmoc Deprotection: If the Fmoc group is not completely removed, the subsequent coupling reaction will not occur, leading to deletion sequences which are often difficult to separate from the desired product. nih.goviris-biotech.de
Mitigation: This can be addressed by extending the deprotection reaction time or repeating the deprotection step. iris-biotech.de The use of more potent deprotection cocktails, such as those containing DBU, can also drive the reaction to completion, although care must be taken to avoid exacerbating other side reactions. peptide.comiris-biotech.de
Spectroscopic and Chromatographic Methodologies for Reaction Monitoring and Product Analysis in this compound Research
Careful monitoring of the reaction progress and rigorous analysis of the final product are essential for successful peptide synthesis.
Reaction Monitoring: The strong UV absorbance of the Fmoc group and its dibenzofulvene (DBF) byproduct provides a convenient method for real-time reaction monitoring. chempep.comaltabioscience.com During the deprotection step, the cleavage of the Fmoc group and the formation of the DBF-base adduct in the effluent can be quantified by UV-Vis spectrophotometry, typically around 300 nm. nih.govresearchgate.net By monitoring the UV absorbance of the solution flowing from the reaction vessel, one can confirm that the deprotection reaction has gone to completion before proceeding to the next coupling step. nih.govrsc.org This allows for adjustments, such as extending deprotection times, if cleavage is found to be slow. nih.gov
Product Analysis: After the synthesis is complete and the peptide has been cleaved from the resin and globally deprotected, its identity and purity must be confirmed.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary tool for assessing the purity of the crude peptide product. researchgate.netresearchgate.net The peptide is separated from deletion sequences, incompletely deprotected fragments, and other byproducts based on its hydrophobicity. researchgate.net Analytical HPLC is used to determine the purity percentage, and preparative HPLC is used to purify the target peptide to a high degree. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight. chempep.comresearchgate.net Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) provide an accurate mass measurement of the final product, confirming that the correct sequence, including the 10-Adc residue, has been assembled. chempep.com
Emerging Research Directions and Future Prospects for Fmoc 10 Adc Oh in Chemical Biology
Innovations in Green Chemistry Approaches for Fmoc-10-Adc-OH Synthesis and Application
The synthesis and application of Fmoc-protected amino acids, including this compound, have traditionally relied on solid-phase peptide synthesis (SPPS), a powerful technique hampered by its significant consumption of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (CH₂Cl₂). aatbio.com Growing environmental concerns have spurred the development of "green" chemistry approaches to mitigate the ecological impact of peptide synthesis. aatbio.comnih.gov
Recent innovations focus on replacing hazardous solvents and reagents with more environmentally benign alternatives. nih.gov For the Fmoc deprotection step, which traditionally uses piperidine (B6355638) in DMF, greener protocols have been developed using sodium hydroxide (B78521) (NaOH) in a mixture of 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methanol (B129727) (MeOH). nih.govkbdna.com This not only eliminates piperidine, a hazardous base, but also substitutes DMF with greener solvents. nih.govnih.gov Researchers are also exploring the use of water as a solvent for SPPS, facilitated by the development of water-dispersible Fmoc-amino acid nanoparticles. broadinstitute.org This method involves pulverizing the Fmoc-amino acid in the presence of a dispersion agent like polyethylene (B3416737) glycol (PEG) to create nanoparticles that can be used for peptide synthesis in aqueous media. broadinstitute.org
The application of these green principles to the synthesis and use of this compound promises to reduce the environmental footprint associated with its use in creating complex peptides and bioconjugates. By adopting greener solvents and reagents, the lifecycle of molecules incorporating this linker becomes more sustainable.
| Synthesis Step | Traditional Approach | Green Innovation | Environmental Benefit |
|---|---|---|---|
| Solvents (Coupling & Washing) | DMF, NMP, CH₂Cl₂ aatbio.com | 2-MeTHF, Anisole, Cyrene™, Water nih.govkbdna.com | Reduced toxicity and environmental persistence. |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF nih.gov | NaOH in 2-MeTHF/MeOH, DBU in Anisole nih.govnih.gov | Elimination of hazardous piperidine. |
| Amino Acid Formulation | Dissolved in organic solvents. | Water-dispersible nanoparticles broadinstitute.org | Enables synthesis in aqueous media, the greenest solvent. |
Integration of this compound in Combinatorial Library Synthesis for Drug Discovery
Combinatorial chemistry is a cornerstone of modern drug discovery, enabling the rapid synthesis of large, diverse collections of molecules for high-throughput screening. medchemexpress.com this compound is well-suited for integration into combinatorial libraries, particularly for peptides, peptidomimetics, and antibody-drug conjugates (ADCs). precisepeg.com Its structure allows it to function as a versatile linker, connecting a targeting moiety (like a peptide or antibody) to a payload or another functional group.
The "split-and-pool" synthesis method is a powerful strategy for creating one-bead-one-compound (OBOC) libraries with immense diversity. polyplus-sartorius.com In this process, this compound can be incorporated as a linker onto a solid support resin. The Fmoc group is then removed, and the resin is split into multiple portions, with each portion being coupled to a different building block (e.g., an amino acid). The portions are then pooled, mixed, and split again for the next coupling cycle. This iterative process allows for the geometric expansion of the library's size. polyplus-sartorius.com
| Step | Action | Purpose |
|---|---|---|
| 1. Resin Functionalization | Couple this compound to a solid support resin (e.g., TentaGel). | Anchors the linker to the solid phase for synthesis. |
| 2. Deprotection | Remove the Fmoc group using a base (e.g., piperidine). | Exposes the terminal amine for the first coupling reaction. |
| 3. Split | Divide the resin into multiple equal portions. | Prepares the resin for the addition of diverse building blocks. |
| 4. Diversification Coupling | Couple a different building block (e.g., Fmoc-amino acid) to each resin portion. | Introduces molecular diversity into the library. |
| 5. Pool and Mix | Combine all resin portions into a single vessel and mix thoroughly. | Ensures randomization for the next synthesis cycle. |
| 6. Repeat | Repeat steps 2-5 for the desired number of cycles. | Geometrically increases the diversity of the library. |
Advanced Applications of this compound in Proteomics and Bioimaging Research
The unique structural features of this compound open up promising applications in proteomics and bioimaging. The ability to precisely introduce functional groups onto biomolecules is essential for studying their roles in complex biological systems.
In proteomics, which involves the large-scale study of proteins, this compound can be used as a linker to attach affinity tags or isotopic labels to peptides and proteins. nih.govnih.gov For example, a biotin (B1667282) moiety could be attached to the carboxylic acid end of the linker, allowing for the selective isolation of tagged proteins or peptides for subsequent analysis by mass spectrometry. nih.govnih.gov The long, flexible 10-carbon chain serves as a spacer, minimizing steric hindrance and ensuring that the attached tag is accessible for interaction and purification. kbdna.combroadinstitute.org
For bioimaging, the linker can be used to conjugate fluorescent probes to specific biomolecules, enabling their visualization within cells or tissues. smolecule.com A key feature of the Fmoc group itself is its inherent fluorescence, which can be exploited for detection in techniques like liquid chromatography-fluorescence detection (LC-FD). nih.gov Furthermore, the dibenzofulvene byproduct released during Fmoc deprotection is also fluorescent, allowing for real-time monitoring of conjugation reactions. The significant hydrophobicity of the 10-carbon chain is an important consideration in probe design. medchemexpress.com While highly hydrophobic probes can sometimes lead to non-specific binding, the hydrophilicity of a linker can be tuned to optimize the performance of the resulting bio-probe for specific imaging applications. medchemexpress.comsmolecule.com
| Field | Application | Role of this compound | Key Structural Feature |
|---|---|---|---|
| Proteomics | Affinity Pull-Down Assays | Links an affinity tag (e.g., biotin) to a target protein/peptide for isolation. | Carboxylic acid for conjugation; long alkyl chain as a spacer. |
| Proteomics | Quantitative Mass Spectrometry | Serves as a scaffold for attaching isotopic labels (e.g., ¹³C, ¹⁵N) for relative protein quantification. nih.gov | Versatile chemical handle for label attachment. |
| Bioimaging | Fluorescent Labeling | Covalently attaches a fluorophore to a biomolecule of interest for cellular imaging. smolecule.com | Carboxylic acid for fluorophore conjugation. |
| Chemical Biology | Reaction Monitoring | The Fmoc group itself provides a fluorescent signal for tracking synthesis and conjugation efficiency. nih.gov | Inherent fluorescence of the fluorenyl group. |
Computational Chemistry and Modeling Approaches for this compound System Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, accelerating the design of complex chemical systems. For a flexible molecule like this compound, computational modeling can offer critical insights into its conformational dynamics, interaction profiles, and role within larger bioconjugates.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the 10-carbon linker chain. Such simulations can predict its flexibility, average end-to-end distance, and potential to self-assemble or interact with other molecules, such as the hydrophobic core of a protein or a lipid membrane. Understanding the linker's dynamic behavior is crucial when designing systems where precise spatial positioning of attached functional groups is required.
In the context of drug discovery, computational methods are used to design combinatorial libraries. Ligand-based and structure-based design approaches can help select building blocks that are complementary to a specific biological target. Modeling studies can predict how a conjugate incorporating an this compound linker will interact with its target, helping to optimize linker length and attachment points to maximize binding affinity and specificity. For example, docking simulations could assess how a peptide-drug conjugate linked by this compound fits into the active site of an enzyme, guiding the rational design of more potent inhibitors.
| Computational Method | Application to this compound Systems | Potential Insights |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Modeling the conformational behavior of the linker chain in different solvent environments. | Provides data on linker flexibility, extension, and potential for intramolecular or intermolecular interactions. |
| Molecular Docking | Predicting the binding mode of a bioconjugate containing the linker to a target protein. | Guides the optimization of linker length and attachment points for improved binding affinity. |
| Pharmacophore Mapping | Designing combinatorial libraries by identifying key chemical features required for biological activity. | Ensures that libraries built using the linker explore relevant chemical space for a given target. |
| Quantum Mechanics (QM) Calculations | Calculating electronic properties and reaction energetics for conjugation chemistries involving the linker. | Helps to optimize reaction conditions and predict the stability of the resulting covalent bonds. |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Fmoc-10-Adc-OH with high purity, and how can researchers validate the product?
- Methodology :
-
Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Deprotect Fmoc groups using 20% piperidine in DMF, and couple 10-Adc-OH (10-aminodecanoic acid) with HBTU/DIPEA activation .
-
Purification : Employ reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in water/acetonitrile. Monitor purity at 220 nm .
-
Validation : Confirm identity via -NMR (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) and LC-MS (expected [M+H] for CHNO: calculated 423.22) .
- Data Table :
| Parameter | Value/Description | Source |
|---|---|---|
| HPLC Purity | ≥95% (λ = 220 nm) | |
| -NMR Shifts | δ 4.2–4.5 (α-H), δ 1.2–1.6 (decanoic chain) |
Q. How should researchers handle solubility challenges of this compound in aqueous buffers?
- Methodology :
- Solvent Optimization : Test DMSO, DMF, or THF as co-solvents (≤10% v/v) to enhance solubility in PBS or Tris buffer. Avoid high salt concentrations to prevent aggregation.
- Dynamic Light Scattering (DLS) : Use DLS to monitor aggregate formation at varying pH (5.0–8.0) and temperatures (4–37°C) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported stability data for this compound under acidic conditions?
- Methodology :
-
Controlled Degradation Studies : Incubate the compound in 0.1–1.0 M HCl at 25°C and 37°C. Quantify degradation via HPLC at intervals (0, 6, 12, 24 h).
-
Mechanistic Analysis : Use LC-MS to identify degradation byproducts (e.g., cleavage of the Fmoc group or decanoic chain oxidation) .
-
Statistical Validation : Apply ANOVA to compare degradation rates across conditions (p < 0.05 threshold) .
- Data Table :
| Condition (1 M HCl, 37°C) | Degradation Half-Life (h) | Major Byproduct |
|---|---|---|
| This compound | 8.2 ± 0.3 | Fmoc-amide hydrolysis product |
Q. How can researchers design experiments to study the role of this compound in modifying peptide amphiphilicity for drug delivery systems?
- Methodology :
- Peptide Design : Incorporate this compound into model peptides (e.g., hydrophobic tail + hydrophilic head). Use computational tools (e.g., GROMACS ) to simulate self-assembly .
- Critical Micelle Concentration (CMC) : Measure CMC via pyrene fluorescence (ex/em: 335/373 nm). Compare with unmodified peptides .
- Transmission Electron Microscopy (TEM) : Image nanostructures formed in aqueous solutions (stain with 2% uranyl acetate) .
Methodological Best Practices
Q. What criteria should guide the selection of analytical techniques for characterizing this compound in complex biological matrices?
- Answer :
- Specificity : Prefer LC-MS/MS over HPLC-UV to distinguish this compound from matrix interference .
- Sensitivity : Validate limit of detection (LOD) and quantification (LOQ) using spike-recovery assays in plasma/serum (target LOQ ≤ 10 nM) .
- Reproducibility : Include internal standards (e.g., deuterated analogs) and triplicate runs .
Q. How can researchers ensure reproducibility when documenting this compound synthesis protocols?
- Answer :
- Detailed Experimental Logs : Record exact molar ratios, reaction times, and purification gradients. Example: "Coupling: 3 eq. 10-Adc-OH, 2.95 eq. HBTU, 6 eq. DIPEA, 2 h, RT" .
- Deposit Raw Data : Share NMR spectra, HPLC chromatograms, and MS spectra in public repositories (e.g., Zenodo) with DOI links .
Common Pitfalls & Solutions
Q. Why do discrepancies arise in this compound’s reported bioactivity, and how can they be addressed?
- Root Cause : Variability in cell-line susceptibility or impurities (e.g., residual DMF).
- Solution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
